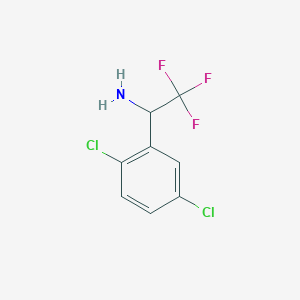
1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of dichlorophenyl and trifluoroethanamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial and parasitic infections.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes essential for the survival of bacteria and parasites.
類似化合物との比較
Similar Compounds
1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound shares the dichlorophenyl group and has been studied for its antibacterial properties.
5-(2,5-Dichlorophenyl)-2-furoic acid: Another compound with a dichlorophenyl group, known for its potential pharmacological activities.
Uniqueness
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability and potential biological activities.
生物活性
1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is a chemical compound notable for its unique structural characteristics, including a dichloro-substituted phenyl group and a trifluoroethylamine moiety. This compound has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C8H6Cl2F3N
- Molecular Weight : 244.04 g/mol
The presence of halogen atoms (chlorine and fluorine) in the structure is significant as these elements can influence the compound's reactivity and biological activity. Halogenated amines are often studied for their pharmacological properties, including antimicrobial and anticancer activities.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds derived from phenyl-linked structures have been tested against various cancer cell lines. In one study involving thiazolidin-4-one derivatives with a similar moiety, significant cytotoxic effects were observed against glioblastoma cells (LN229). The IC50 values were determined using MTT assays and colony formation assays, revealing effective concentrations required to inhibit cell growth by 50% .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 5b | 10.14 | LN229 |
| Compound 5d | 8.14 | LN229 |
| Compound 5m | 10.48 | LN229 |
These results suggest that compounds with trifluoromethyl groups can enhance bioactivity due to increased metabolic stability.
Antidiabetic Activity
In vivo studies using genetically modified models such as Drosophila melanogaster have demonstrated that similar compounds can lower glucose levels significantly in diabetic models. The presence of electron-withdrawing groups like chlorine enhances the anti-diabetic activity of these compounds .
Mechanistic Insights
The mechanism of action for halogenated amines often involves:
- Interaction with Enzymes : Compounds may inhibit enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism.
- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
Case Studies
- Study on Thiazolidin-4-One Derivatives : This study evaluated the biological activity of several derivatives linked to a trifluoroethylamine moiety against glioblastoma cells. The findings highlighted that certain derivatives exhibited potent cytotoxic effects and induced significant apoptosis .
- Antidiabetic Properties in Drosophila : A series of experiments demonstrated that specific compounds lowered glucose levels effectively in diabetic fly models, showcasing their potential as therapeutic agents for diabetes management .
特性
CAS番号 |
886371-25-1 |
|---|---|
分子式 |
C8H6Cl2F3N |
分子量 |
244.04 g/mol |
IUPAC名 |
1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6Cl2F3N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2 |
InChIキー |
DZDTWXQUEZOERJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















